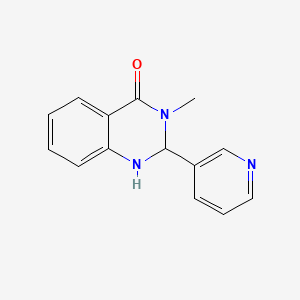

3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one

Description

Introduction to the Quinazolinone Scaffold in Medicinal Chemistry

Structural Significance of 2,3-Dihydroquinazolin-4(1H)-one Derivatives

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core combines a partially saturated bicyclic system with a ketone group, enabling dual functionality as a hydrogen bond acceptor and donor. Key structural features of 3-methyl-2-(pyridin-3-yl)-DHQ include:

- Partial Saturation : The dihydro ring reduces planarity, enhancing conformational flexibility for target binding while maintaining π-π stacking capabilities.

- Pyridin-3-yl Substituent : Introduces a secondary heterocycle that augments electron density and enables additional hydrogen bonding via the nitrogen lone pair.

- Methyl Group at C3 : Enhances steric bulk, improving metabolic stability by shielding reactive sites from oxidative enzymes.

Table 1 : Comparative Bioactivity of DHQ Derivatives

| Substituent at C2 | C3 Modification | Target Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyridin-3-yl | Methyl | Anticancer: 3.5 μM | |

| Phenyl | Hydrogen | Antimalarial: 0.8 μM | |

| Biphenyl | Ethyl | Tubulin Inhibition: 54 nM |

Historical Development of Quinazolinone-Based Pharmacophores

The evolution of quinazolinones spans natural product discovery to rational drug design:

- Febrifugine (1948) : The first quinazolinone alkaloid isolated from Dichroa febrifuga, demonstrating antimalarial properties but limited by hepatotoxicity.

- Halofuginone (1970s) : A synthetic derivative with a 7-chloro substituent, repurposed as a coccidiostat and antifibrotic agent.

- Modern Anticancer Agents (2020s) : DHQ derivatives like 3-methyl-2-(pyridin-3-yl)-DHQ show nanomolar tubulin polymerization inhibition, outperforming 5-fluorouracil in colorectal adenocarcinoma models.

Synthetic advancements include one-pot multicomponent reactions using isatoic anhydride and green catalysts like SBA-15@ELA, achieving yields up to 96%.

Role of Heterocyclic Modifications in Bioactivity Optimization

Strategic substitutions on the DHQ core tailor interactions with biological targets:

Pyridine Ring Engineering

- Positional Isomerism : Pyridin-3-yl derivatives exhibit superior anticancer activity over pyridin-2-yl analogs due to optimal nitrogen orientation for kinase binding.

- Electron-Withdrawing Effects : The pyridine nitrogen polarizes the DHQ ketone, strengthening hydrogen bonds with residues like Asp29 in tubulin.

Methyl Group Impact

- Pharmacokinetic Enhancement : The C3 methyl group increases logP by 0.8 units, improving blood-brain barrier penetration in neuroinflammatory models.

- Steric Guidance : Directs the pyridine ring into hydrophobic pockets of protein targets, as shown in molecular docking studies against p38α MAP kinase.

Table 2 : Synthetic Routes for 3-Methyl-2-(Pyridin-3-yl)-DHQ

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Anthranilamide, Nicotinaldehyde | 78 | |

| Microwave-Assisted | Isatoic Anhydride, NH₄OAc | 92 | |

| Nanoparticle-Catalyzed | SBA-15@ELA, K₂CO₃ | 89 |

Properties

IUPAC Name |

3-methyl-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17-13(10-5-4-8-15-9-10)16-12-7-3-2-6-11(12)14(17)18/h2-9,13,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUTLZHYPJPAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC=CC=C2C1=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with 3-acetylpyridine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one, including 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through the modulation of apoptotic markers and pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like this compound have been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making them potential candidates for treating conditions such as arthritis and other inflammatory disorders .

Synthesis of Novel Derivatives

The structural framework of this compound serves as a versatile scaffold for the synthesis of novel derivatives with enhanced biological activities. Various synthetic strategies have been developed to modify this compound to improve its pharmacokinetic properties and efficacy .

Drug Design

Due to its bioactive properties, this compound is an attractive candidate for drug design efforts aimed at developing new therapeutics for cancer, infectious diseases, and inflammatory conditions. Structure-activity relationship (SAR) studies are ongoing to optimize its potency and selectivity against target receptors or enzymes .

Organic Electronics

Recent studies have explored the use of this compound derivatives in organic electronic devices due to their semiconducting properties. Their ability to form stable thin films makes them suitable materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

Mechanism of Action

The mechanism of action of 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.

Imidazo[1,2-a]pyrimidine: This compound has a similar heterocyclic structure and is known for its wide range of applications in medicinal chemistry.

1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a pyridine ring and have been explored for their potential as drug candidates.

Uniqueness

3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique combination of a quinazolinone core with a pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

3-Methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, mechanism of action, and potential therapeutic applications.

Overview

This compound belongs to the quinazolinone family, which is known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The unique structural features of this compound contribute to its interaction with biological targets, making it a candidate for drug development.

Synthesis

The synthesis typically involves the condensation of 2-aminobenzamide with 3-acetylpyridine under acidic or basic conditions. The process can be optimized using various catalysts such as acetic acid or sulfuric acid and is often performed at elevated temperatures to facilitate the formation of the quinazolinone ring.

Synthetic Route

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Aminobenzamide + 3-Acetylpyridine | Acidic/Basic, Heat | Variable |

| 2 | Purification (Recrystallization) | - | High |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness against Polo-like kinase 1 (Plk1), a target in various cancers. The compound effectively blocks Plk1 activity, leading to mitotic arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest potent activity against these pathogens, highlighting its potential as an antibacterial agent .

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The compound can bind to the active sites of target proteins, inhibiting their functions. This inhibition can disrupt critical signaling pathways involved in cell growth and survival, particularly in cancer cells .

Case Studies

Several studies have investigated the biological activities of this compound:

- Anticancer Studies : One study focused on the structure-activity relationship (SAR) of quinazolinone derivatives and found that modifications on the pyridine ring significantly enhanced anticancer activity against Plk1 .

- Antimicrobial Assessment : Another research evaluated the compound's efficacy against MRSA strains, reporting an MIC as low as 1 μg/mL, indicating strong potential for treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving isatoic anhydride, aldehydes, and amines. For example, hydroxyapatite nanoparticles (HAP NPs) in aqueous media offer a green, efficient protocol with high yields (80–95%) under mild conditions (60–80°C, 2–4 hours). Catalyst loading (5–10 wt%) and solvent choice (water) significantly impact reaction efficiency and environmental sustainability . Alternative methods employ ionic liquids (e.g., [BMIM]BF₄) with iodine catalysis, achieving yields >85% via condensation of 2-aminobenzamide and ketones at 100°C .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR provide chemical shift assignments for the pyridinyl and dihydroquinazolinone moieties (e.g., pyridinyl protons at δ 8.5–9.0 ppm, quinazolinone carbonyl at ~170 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for single-crystal structure determination, resolving bond lengths and angles to confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro cytotoxicity screens against cancer cell lines (e.g., MCF-7, HeLa) reveal IC₅₀ values in the micromolar range, with structure-activity relationships (SARs) suggesting that the pyridinyl group enhances cellular uptake. Anti-inflammatory activity is assessed via COX-2 inhibition assays, while analgesic effects are tested in rodent models using carrageenan-induced paw edema .

Advanced Research Questions

Q. How can synthetic efficiency be optimized for scale-up, particularly regarding catalyst reuse and solvent systems?

- Methodological Answer : HAP NPs and Schiff base complexes demonstrate recyclability (≥6 cycles) without significant yield loss, as shown in green synthesis protocols. Solvent-free or aqueous systems minimize waste, while microwave-assisted reactions reduce time (e.g., from 4 hours to 30 minutes) . Kinetic studies (e.g., monitoring by TLC or HPLC) identify rate-limiting steps, such as imine formation, which can be accelerated using Brønsted acids (e.g., p-TSA) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in cytotoxicity (e.g., varying IC₅₀ values) may arise from differences in cell culture conditions (e.g., serum concentration, incubation time). Meta-analyses of SARs suggest substituent effects: electron-withdrawing groups on the pyridinyl ring improve anticancer activity, while bulky substituents reduce bioavailability. Cross-validation using orthogonal assays (e.g., apoptosis markers vs. MTT assays) is critical .

Q. What computational methods support the rational design of derivatives with enhanced bioactivity?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity, while molecular docking (e.g., AutoDock Vina) models interactions with targets like tubulin or COX-2. QSAR models trained on IC₅₀ data identify key descriptors (e.g., logP, polar surface area) for optimizing pharmacokinetics .

Q. How do catalytic mechanisms in HAP NP-mediated synthesis differ from traditional acid/base catalysis?

- Methodological Answer : HAP NPs act as bifunctional catalysts, where surface hydroxyl groups activate carbonyl groups via hydrogen bonding, while Ca²⁺ sites stabilize intermediates. This contrasts with Brønsted acids (e.g., HCl), which protonate carbonyls directly. In situ FTIR studies confirm intermediate formation (e.g., hemiaminals) during the reaction .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer : Twinning or disorder in the pyridinyl ring complicates refinement. SHELXL’s TWIN/BASF commands resolve twinning, while restraints on anisotropic displacement parameters (ADPs) improve model stability. High-resolution data (d < 0.8 Å) are preferred for accurate electron density mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.